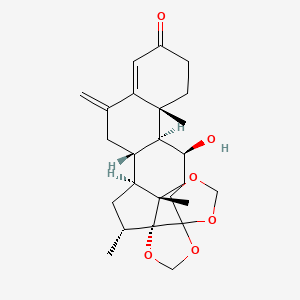![molecular formula C20H35NO11 B566047 (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one CAS No. 501665-88-9](/img/structure/B566047.png)
(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Solubility Studies
Research on the solubility of complex saccharides and similar compounds in ethanol-water solutions indicates the importance of understanding the solubility characteristics for pharmaceutical and chemical engineering applications. For instance, studies have detailed the solubility behaviors of compounds like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures, which are relevant for the extraction and formulation processes in drug development (Gong et al., 2012).
Glycosidase Inhibition
Compounds structurally related to the queried molecule have been investigated for their glycosidase inhibitory activities, which is crucial for the development of therapeutic agents against diabetes, cancer, and viral infections. For example, the isolation and characterization of new pyrrolidine alkaloids from Broussonetia species have shown potential as glycosidase inhibitors, highlighting their significance in medicinal chemistry research (Tsukamoto et al., 2001).
Synthetic Methodologies
Advancements in the synthetic methodologies for polyhydroxylated amines and derivatives from compounds like (S)-pyroglutamic acid illustrate the ongoing efforts to develop more efficient and selective synthesis routes. These methodologies are fundamental for producing complex molecules that serve as key intermediates or active pharmaceutical ingredients (Ikota, 2014).
Density and Viscosity Studies
Understanding the physical properties, such as density and viscosity, of sugar alcohol aqueous solutions, including those related to polyhydroxylated compounds, is essential for various industrial and research applications. Such studies support the development of formulations and the optimization of reaction conditions (Zhu et al., 2010).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and disposal.
Future Directions
This section discusses potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information.
properties
IUPAC Name |
(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10-,11-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMCHXCKWARJQ-SDDZOSIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC(=O)N(C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregabalin conjugate PD0224378 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
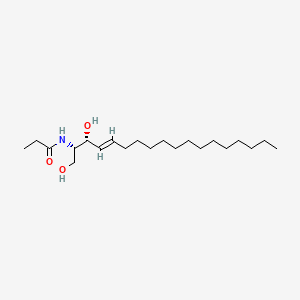
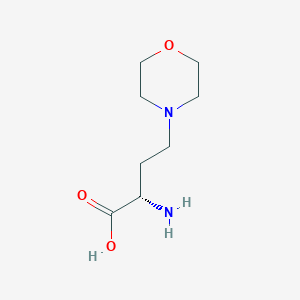
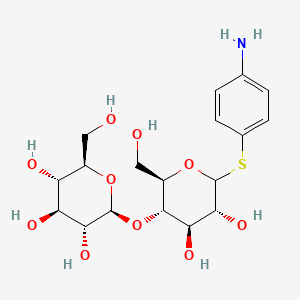
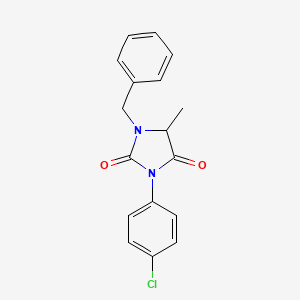
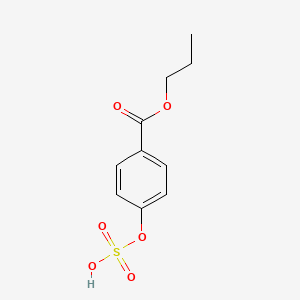
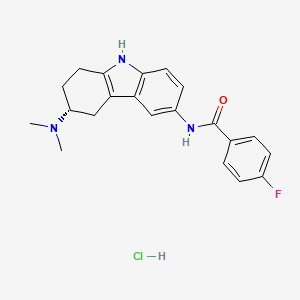
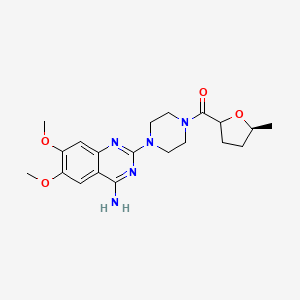
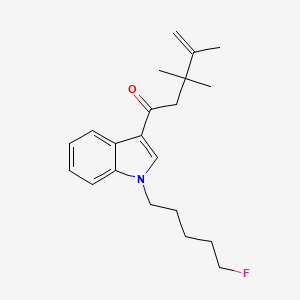
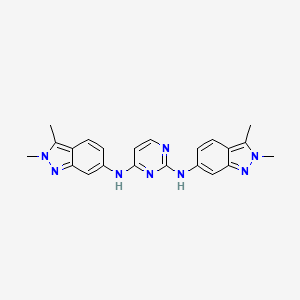
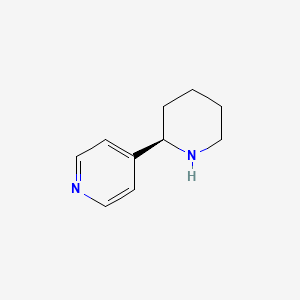
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)
